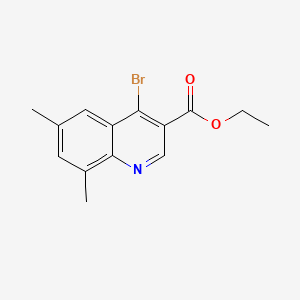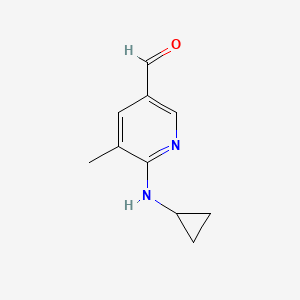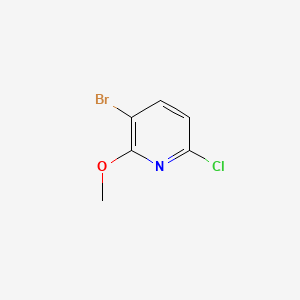
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocycle, with bromine, ethyl ester, and methyl groups attached at specific positions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, quinoline derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the available literature. It has a molecular weight of 308.17 .Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is still under investigation. However, it has been suggested that the compound may act through the inhibition of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound has cytotoxic effects against certain cancer cell lines and inhibitory effects against certain bacterial strains. Additionally, the compound has been found to exhibit antioxidant properties, which may have potential applications in the field of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate in lab experiments is its unique chemical structure, which may exhibit biological activity against certain disease targets. Additionally, the compound has a high yield synthesis method, which makes it easily accessible for research purposes. One limitation of using the compound is its potential toxicity, which may require careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate. One direction is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, the compound may have potential applications in the field of materials science, such as the development of new sensors or catalysts. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound to study. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate can be synthesized through various methods. One such method involves the reaction of 4-bromo-6,8-dimethylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate has potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and infectious diseases. Its unique chemical structure has been found to exhibit promising biological activity against certain cancer cell lines and bacterial strains.
Propiedades
IUPAC Name |
ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDNXRAGRTPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677920 |
Source


|
| Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-80-5 |
Source


|
| Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)








